methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate

MOF linker design Supramolecular chemistry Crystal engineering

Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is an unsymmetrical, fully esterified tetracarboxylate polyphenyl compound belonging to the 1,3,5-trisubstituted benzene structural class. It bears the molecular formula C33H30O9 and a molecular weight of 570.59 g/mol, with the InChI Key HRCYRJRHRHDHQT-UHFFFAOYSA-N.

Molecular Formula C33H30O9
Molecular Weight 570.6 g/mol
Cat. No. B12081148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
Molecular FormulaC33H30O9
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)OC)OC)C4=CC(=C(C=C4)C(=O)OC)OC)C(=O)OC
InChIInChI=1S/C33H30O9/c1-37-28-16-19(7-10-25(28)31(34)40-4)22-13-23(20-8-11-26(32(35)41-5)29(17-20)38-2)15-24(14-22)21-9-12-27(33(36)42-6)30(18-21)39-3/h7-18H,1-6H3
InChIKeyHRCYRJRHRHDHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate: Structural Identity and Procurement-Grade Classification for Specialty Organic Synthesis


Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is an unsymmetrical, fully esterified tetracarboxylate polyphenyl compound belonging to the 1,3,5-trisubstituted benzene structural class. It bears the molecular formula C33H30O9 and a molecular weight of 570.59 g/mol, with the InChI Key HRCYRJRHRHDHQT-UHFFFAOYSA-N . This compound is available from specialty chemical suppliers as a research-grade building block, typically at purities of ≥95%, and is handled as a beige-to-off-white solid soluble in common organic solvents . It is positioned within the broader family of methoxycarbonyl-functionalized terphenyl and triphenylbenzene derivatives used as intermediates for metal-organic framework (MOF) linker synthesis, covalent organic framework (COF) construction, and advanced materials research .

Why In-Class Substitution of Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate Is Not Advisable Without Comparative Evidence


Compounds within the methoxycarbonyl-substituted triphenylbenzene class share a common 1,3,5-trisubstituted benzene core but diverge sharply in the number, position, and identity of peripheral ester and alkoxy groups, as well as in overall molecular symmetry . The target compound carries four methoxycarbonyl ester groups and three aromatic methoxy substituents arranged in an unsymmetrical pattern, distinguishing it from the C3-symmetric tris(3-methoxy-4-methoxycarbonylphenyl)benzene regioisomer (CAS 1397264-16-2) and from the simpler des-methoxy analog methyl 4-[3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate (CAS 117100-41-1) . Established literature on 2-methoxybenzoate systems demonstrates that the 2-methoxy substituent strongly modulates nucleophilic aromatic substitution (SNAr) reactivity through chelation-assisted activation, while additional methoxy groups at the 3-position of the benzoate ring further accelerate this reactivity [1]. Consequently, interchanging these compounds without verifying identical functional group topology risks altering reaction kinetics, metal-coordination geometry, and material properties in downstream applications .

Quantitative Differentiation Evidence for Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate vs. Closest Structural Analogs


Molecular Symmetry and Regiochemistry: Unsymmetrical Tetracarboxylate vs. C3-Symmetric Tris(3-methoxy-4-methoxycarbonylphenyl)benzene (CAS 1397264-16-2)

The target compound is an unsymmetrical molecule in which the central 1,3,5-trisubstituted benzene ring bears two identical 3-methoxy-4-methoxycarbonylphenyl arms at positions 3 and 5, and a distinct 2-methoxy-4-methoxycarbonylphenyl arm at position 1. By contrast, the closest regioisomer CAS 1397264-16-2 (dimethyl 3,3''-dimethoxy-5'-(3-methoxy-4-(methoxycarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate) is a C3-symmetric molecule in which all three arms are 3-methoxy-4-methoxycarbonylphenyl groups arranged symmetrically around the central ring . The target compound therefore possesses four methoxycarbonyl ester groups with a unique connectivity pattern, whereas CAS 1397264-16-2 has only three methoxycarbonyl groups in a symmetric arrangement. The symmetry difference (C1 vs. C3 point group) means the target compound can act as a heterotopic linker with differentiated binding sites, while the C3-symmetric comparator acts as a homotopic linker [1].

MOF linker design Supramolecular chemistry Crystal engineering

Functional Group Density and Ester Count: 4 Methoxycarbonyl Groups vs. 3 in the Des-Methoxy Symmetric Analog (CAS 117100-41-1)

The target compound carries four methoxycarbonyl ester groups (ester count = 4) and three aromatic methoxy substituents, yielding a molecular formula of C33H30O9 (MW = 570.59). The des-methoxy analog CAS 117100-41-1 (methyl 4-[3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate) has only three methoxycarbonyl groups, zero aromatic methoxy groups, a molecular formula of C30H24O6, and a molecular weight of 480.51 . This corresponds to a 19% higher molecular weight and 50% higher oxygen content (9 vs. 6 O atoms) for the target compound. The additional ester and methoxy groups provide more potential metal-coordination sites and hydrogen-bond acceptors per molecule, which directly impacts coordination polymer topology and pore functionality [1]. The predicted LogP of the des-methoxy comparator is 7.95, while the target compound's lower LogP (inferred from the greater number of polar oxygen atoms) confers different solubility characteristics in polar aprotic solvents such as DMF and DMSO used for MOF solvothermal synthesis .

Ester hydrolysis kinetics Metal coordination Polycarboxylate linkers

Reactivity Advantage of the 2-Methoxybenzoate Moiety: SNAr Activation by ortho-Methoxy Chelation vs. Non-Chelating 4-Methoxycarbonylphenyl Systems

A published study by Miyano and co-workers established that the SNAr reaction of 2-methoxybenzoates with aryl Grignard reagents is accelerated by introduction of a methoxy or halo substituent at the 3-position of the benzoate ring, due to chelation-assisted activation of the 2-methoxy leaving group [1]. The target compound incorporates this activated 2-methoxybenzoate substructure (with a 2-OMe group adjacent to the ester carbonyl), while the comparator CAS 117100-41-1 contains a simple 4-methoxycarbonylphenyl group lacking the ortho-methoxy chelation motif. The 3-methoxy substituents on the peripheral aryl rings of the target compound further provide electron-donating effects that can modulate the reactivity of the SNAr-active center. Hattori et al. demonstrated that 2-methoxybenzoates derived from 2,6-dialkylphenols react with aryl Grignard reagents to afford 1,1′-biphenyl-2-carboxylates in yields that are highly dependent on the steric and electronic environment of the benzoate ring [2]. While no direct kinetic comparison between the target compound and its analogs has been reported, the class-level evidence provides a mechanistic rationale for differentiated reactivity.

Nucleophilic aromatic substitution Grignard coupling Synthetic methodology

Physical Form and Storage Stability: Vendor-Supplied Characterization of the Target Compound and Its Closest Regioisomer

The target compound is supplied as a solid with a molecular weight of 570.6 g/mol (C33H30O9) and is handled as a research-grade chemical . The closest regioisomer, CAS 1397264-16-2 (dimethyl 3,3''-dimethoxy-5'-(3-methoxy-4-(methoxycarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate), is characterized as a beige solid (米黃色固體) that is soluble in most organic solvents and requires storage at 2–8 °C under sealed, light-protected conditions . Both compounds share identical molecular formula (C33H30O9) and molecular weight (570.59), meaning they cannot be distinguished by mass spectrometry or elemental analysis alone . Differentiation requires chromatographic retention time comparison, NMR fingerprinting (particularly ¹H NMR aromatic region), or melting point determination. The des-methoxy comparator CAS 117100-41-1 has a predicted boiling point of 628.9±55.0 °C and density of 1.2±0.1 g/cm³, providing additional physical property benchmarks for identity verification .

Compound procurement Storage conditions Quality control

Application Scenarios for Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate Based on Structural Differentiation Evidence


Unsymmetrical Heterotopic Linker for Low-Symmetry Metal-Organic Framework (MOF) Construction

The target compound's C1 molecular symmetry and differentiated binding arms (two identical 3-methoxy-4-methoxycarbonylphenyl groups vs. one 2-methoxy-4-methoxycarbonylphenyl group) make it a candidate heterotopic linker for constructing MOFs with low-symmetry topologies that are inaccessible with C3-symmetric linkers such as CAS 1397264-16-2 [1] [2]. In MOF design, linker desymmetrization is a recognized strategy for generating nets with novel connectivities, such as edge-transitive nets that deviate from the default highly symmetric nets produced by homotopic C3 linkers. The four ester groups provide a tetratopic coordination potential upon hydrolysis, while the three methoxy substituents can serve as pore-wall functionalization sites to tune guest adsorption selectivity, consistent with reports that methoxy-functionalized frameworks exhibit enhanced photocatalytic activity relative to non-methoxy analogs [3]. The target compound should be selected over CAS 1397264-16-2 specifically when the desired framework requires a linker with non-equivalent binding arms.

Selective Sequential Functionalization via the Activated 2-Methoxybenzoate Site

The 2-methoxybenzoate substructure in the target compound provides a site for selective nucleophilic aromatic substitution (SNAr) that is not present in symmetric analogs such as CAS 117100-41-1 [1] [2]. Published mechanistic studies demonstrate that the SNAr reactivity of 2-methoxybenzoates is accelerated by a 3-methoxy substituent through chelation-assisted activation of the 2-methoxy leaving group [1]. This enables a synthetic strategy in which the 2-methoxybenzoate arm of the target compound can be selectively transformed (e.g., via Grignard coupling to introduce a new aryl group at the biphenyl-2-carboxylate position) while the two 3-methoxy-4-methoxycarbonylphenyl arms remain intact and available for subsequent ester hydrolysis and metal coordination [2]. This sequential functionalization capability is structurally precluded in C3-symmetric analogs where all three arms are chemically equivalent, making the target compound the preferred choice when a differentiated synthetic handle is required.

Building Block for Covalent Organic Frameworks (COFs) Requiring Pore-Wall Methoxy Functionality

The three aromatic methoxy groups on the target compound provide hydrogen-bond acceptor sites and electron-donating functionality on the pore walls of COFs constructed from this building block. Recent studies on methoxy-functionalized COFs have demonstrated a nearly three-fold increase in photocatalytic hydrogen peroxide production under visible-light irradiation compared to hydrogen-anchored (non-methoxy) frameworks [1]. The target compound's combination of four ester groups (for framework connectivity after hydrolysis) and three methoxy groups (for pore-wall functionality) offers a distinct functional group stoichiometry (4 ester:3 methoxy) that differs from both the simpler des-methoxy analog (3 ester:0 methoxy, CAS 117100-41-1) and the C3-symmetric analog (3 ester:3 methoxy, CAS 1397264-16-2) [2] [3]. This specific functional group ratio may be optimal for applications requiring balanced framework connectivity and pore polarity, such as CO2 capture materials where methoxy groups enhance CO2-philicity through quadrupole-dipole interactions.

Reference Standard for Analytical Differentiation of Isobaric Triphenylbenzene Regioisomers

Because the target compound and CAS 1397264-16-2 share identical molecular formula (C33H30O9) and molecular weight (570.59 g/mol), they cannot be distinguished by mass spectrometry and serve as an instructive case for regioisomer differentiation in quality control workflows [1] [2]. Procurement of the target compound from a reputable supplier with accompanying Certificate of Analysis (including HPLC purity ≥95% and NMR confirmation of regiochemistry) is essential to prevent misidentification [1]. For laboratories synthesizing or characterizing triphenylbenzene-derived MOF linkers, the target compound can serve as a defined reference material for establishing HPLC or ¹H NMR methods capable of resolving these isobaric regioisomers, thereby supporting procurement quality assurance for the broader compound class.

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